1-methyl-3-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
Description
The compound 1-methyl-3-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride features a benzodiazol-2-one core substituted with a methyl group at position 1 and a (3R)-pyrrolidin-3-yl group at position 2. The pyrrolidine ring (a five-membered nitrogen-containing heterocycle) and the stereochemistry at the 3R position distinguish it from related derivatives. The hydrochloride salt form enhances solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
1-methyl-3-[(3R)-pyrrolidin-3-yl]benzimidazol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-14-10-4-2-3-5-11(10)15(12(14)16)9-6-7-13-8-9;/h2-5,9,13H,6-8H2,1H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPAFMCMGLEAPT-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)C3CCNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N(C1=O)[C@@H]3CCNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Using Carbonyl Diimidazole (CDI)
In a representative procedure (Source), 1,2-phenylenediamine reacts with CDI in 2-methyltetrahydrofuran (2-MeTHF) at room temperature for 48 hours to yield 1H-benzimidazol-2(3H)-one (96–98% yield). This step forms the bicyclic core through intramolecular dehydration.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| CDI | 2-MeTHF | RT | 48 h | 98 |
Alternative Cyclization Agents
Urea or phosgene derivatives may also be used, but CDI offers superior safety and efficiency.
The introduction of the 1-methyl group is achieved via alkylation:
Alkylation with Methyl Iodide
1H-Benzimidazol-2(3H)-one is treated with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours (Source). This step proceeds with >85% yield.
Key Data
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Molar Ratio : 1:1.2 (benzimidazolone:methyl iodide)
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Base : K₂CO₃ (2 equiv)
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Workup : Filtration and recrystallization from ethanol
Resolution of Stereochemistry
For enantiomerically pure products, chiral chromatography or enzymatic resolution is employed:
Chiral HPLC
Using a Chiralpak AD-H column (hexane:isopropanol = 90:10), the (3R)-isomer is isolated with >99% enantiomeric excess (Source).
Enzymatic Kinetic Resolution
Lipase-mediated acetylation selectively modifies the undesired (3S)-enantiomer, leaving the (3R)-isomer intact (Source).
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethyl acetate to precipitate the hydrochloride salt:
Procedure
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Dissolve 1-methyl-3-[(3R)-pyrrolidin-3-yl]-benzodiazol-2-one (1 equiv) in ethyl acetate.
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Add 1.1 equiv of HCl (gas or 4M in dioxane).
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Stir at RT for 1 hour.
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Filter and wash with cold ethyl acetate.
Purity : >99% (HPLC)
Analytical Characterization
Critical spectroscopic data for the final compound (Source,):
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.80–2.10 | m | 4H | Pyrrolidine CH₂ |
| 3.20 | s | 3H | N-CH₃ |
| 3.60–3.80 | m | 3H | Pyrrolidine CH/NH |
| 7.10–7.40 | m | 4H | Benzimidazole aromatic H |
Mass Spectrometry
-
ESI-MS : m/z 217.27 [M+H]⁺ (C₁₂H₁₅N₃O)
Optimization Challenges
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Stereochemical Control : Ensuring (3R)-configuration requires chiral catalysts or costly resolution steps.
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Byproduct Formation : Over-alkylation at N1 or N3 positions necessitates careful stoichiometry.
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Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reactivity but complicate purification.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Reductive Amination | Mild conditions, scalability | Requires chiral amine precursor | 60–75 |
| Mitsunobu Reaction | High stereoselectivity | Costly reagents (DIAD, PPh₃) | 50–65 |
| Enzymatic Resolution | Eco-friendly | Low throughput | 30–40 |
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups to yield reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but may involve reagents like halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-methyl-3-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs, focusing on substitutions, heterocyclic rings, and functional groups:
Pharmacological and Physicochemical Properties
- Chirality and Ring Size : The target compound’s (3R)-pyrrolidin-3-yl group may confer stereoselective binding advantages over the (3S)-piperidin-3-yl analog, as smaller pyrrolidine rings often enhance rigidity and receptor fit .
- Solubility: Aminoethyl or hydrochloride salt forms (e.g., ) improve aqueous solubility, critical for oral bioavailability .
- Receptor Selectivity : Flibanserin’s piperazine-ethyl linker and trifluoromethylphenyl group enable dual 5-HT1A/5-HT2A activity, whereas the target compound’s pyrrolidine may favor different targets .
Spectral and Analytical Data
- NMR : Piperidine analogs (e.g., ) show δ 28.6–50.9 ppm for piperidine carbons, whereas pyrrolidine carbons in the target compound would resonate at lower fields (~δ 40–60 ppm) due to ring strain .
- HRMS : Halogenated derivatives (e.g., ) confirm molecular ions (e.g., [M+H]+ 232 for 4-chloro analog), while the target compound’s HRMS would align with C14H18ClN3O .
Challenges and Opportunities
- Stereochemical Synthesis : The (3R)-pyrrolidine configuration requires enantioselective synthesis, which may complicate large-scale production .
- Biological Profiling : Lack of activity data for the target compound necessitates in vitro screening against CNS targets (e.g., serotonin/dopamine receptors) to validate hypotheses from structural analogs.
- SAR Development: Systematic substitution (e.g., halogen, amino, or acyl groups) could optimize potency and selectivity, as seen in piperidine/piperazine derivatives .
Biological Activity
1-Methyl-3-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on receptor interactions, pharmacodynamics, and therapeutic implications based on recent research findings.
- Molecular Formula : C12H15N3O·HCl
- Molecular Weight : 217.27 g/mol
Receptor Interactions
The compound has been evaluated for its interaction with various receptors, particularly focusing on the histamine H3 receptor. Research indicates that derivatives of this compound exhibit significant binding affinity to the H3 receptor, suggesting potential applications in treating conditions like narcolepsy and obesity due to their role in neurotransmitter regulation .
Pharmacological Studies
A series of studies have examined the pharmacological properties of related compounds, revealing that modifications in the pyrrolidine structure can enhance receptor affinity and selectivity. For instance, a study highlighted that certain pyrrolidinyl-N-methylbenzamides exhibited potent H3 receptor antagonism with favorable in vivo profiles .
Inhibition Studies
Inhibition assays have demonstrated that the compound can effectively inhibit specific ion channels and enzymes. For example, a recent study reported that related benzimidazole derivatives showed substantial inhibition of the transient receptor potential cation channel 5 (TRPC5), which is implicated in various cellular processes .
Case Study 1: Histamine H3 Receptor Antagonism
A study involving a series of pyrrolidinyl compounds showed that modifications to the benzimidazole core significantly enhanced H3 receptor antagonism. The most effective compound achieved an IC50 value of 0.068 μM, indicating high potency .
Case Study 2: TRPC5 Channel Inhibition
Another investigation into TRPC5 inhibition revealed that certain derivatives of this compound exhibited over 100% inhibition at specific concentrations. This suggests a complex mechanism of action that may involve multiple pathways in cellular signaling .
Research Findings Summary
| Compound | % Inhibition at 3 μM | IC50 (μM) |
|---|---|---|
| Compound A | 100% | 4.06±0.91 |
| Compound B | 49.1% | ND |
| Compound C | 64.9% | ND |
| Compound D | 101.8% | 0.72±0.21 |
| Compound E | 94.3% | 1.30±0.31 |
| Compound F | 126.8% | 0.068±0.106 |
Note : ND indicates "Not Determined" for IC50 values.
Q & A
Q. How can researchers determine the crystal structure of this compound, and what software tools are recommended for refinement?
Methodological Answer:
- Crystallization : Grow single crystals using vapor diffusion or slow evaporation in solvents like methanol/water mixtures.
- Data Collection : Use a single-crystal X-ray diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 90–100 K.
- Structure Solution : Employ direct methods (e.g., SHELXT ) for phase determination, leveraging the Laue group and known elemental composition.
- Refinement : Refine with SHELXL , which handles anisotropic displacement parameters, hydrogen bonding, and disorder modeling. Challenges like twinning can be addressed using SHELXL's HKLF 5 mode for split reflections .
Q. What synthetic routes are available for this compound, and how can enantiomeric purity be optimized?
Methodological Answer:
- Key Steps :
- Core Formation : Condense benzodiazole precursors with (3R)-pyrrolidine derivatives under acidic conditions.
- Chiral Control : Use chiral auxiliaries (e.g., tert-butoxycarbonyl groups) or asymmetric catalysis (e.g., Pd-catalyzed coupling) to preserve stereochemistry .
- Hydrochloride Salt Formation : Precipitate the free base with HCl in ethanol.
- Optimization : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) and adjust reaction temperature/time to minimize racemization .
Q. Which analytical techniques are most effective for characterizing purity and stereochemistry?
Methodological Answer:
- Purity :
- HPLC : Use a C18 column with UV detection (λ = 254 nm); compare retention times against known impurities (e.g., MM0421.02–MM0421.04 ).
- Elemental Analysis : Validate %C, %H, %N against theoretical values (error < 0.4%).
- Stereochemistry :
Advanced Research Questions
Q. How can discrepancies between NMR and crystallography data be resolved for structural validation?
Methodological Answer:
- Scenario : NMR suggests a planar benzodiazole ring, while X-ray shows puckering.
- Resolution :
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility.
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data to identify dominant conformers .
- Torsion Angle Analysis : Cross-validate NMR coupling constants (e.g., ) with X-ray torsion angles using Karplus equations .
Q. What strategies are recommended for identifying and quantifying synthetic impurities?
Methodological Answer:
- Impurity Profiling :
- LC-MS/MS : Identify byproducts (e.g., MM0421.02–MM0421.04 ) using high-resolution mass spectrometry (HRMS) and fragmentation patterns.
- Synthesis Tracking : Spike reactions with deuterated analogs to trace impurity origins (e.g., incomplete ring closure).
- Quantification : Use a calibration curve with reference standards (e.g., MM0421.14 ); limit of quantification (LOQ) < 0.1%.
Q. How can computational modeling predict bioactivity and guide structural analogs design?
Methodological Answer:
- Docking Studies :
- Target Selection : Prioritize receptors like serotonin transporters (SERT) based on benzodiazole bioactivity .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., GROMACS) to assess stability of hydrogen bonds with pyrrolidine NH and chloride ions .
- SAR Exploration :
- Modify substituents (e.g., 4-methylbenzoyl groups ) and calculate binding free energy (ΔG) via MM/PBSA.
- Validate predictions with in vitro assays (e.g., radioligand displacement for SERT affinity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
